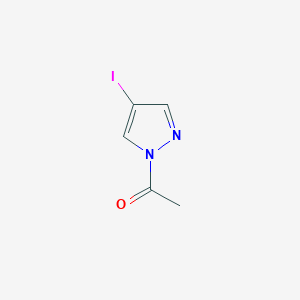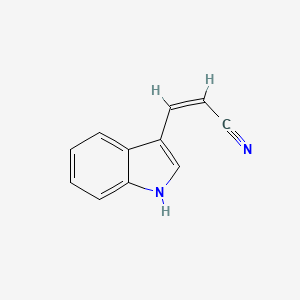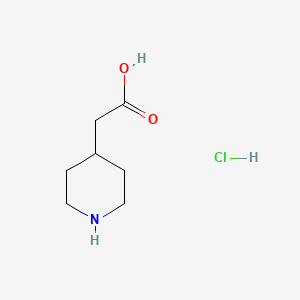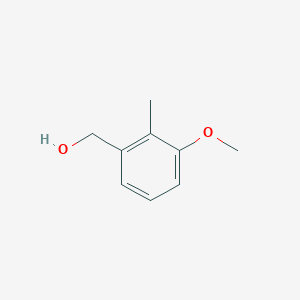
1-acetyl-4-iodo-1H-pyrazole
Overview
Description
“1-acetyl-4-iodo-1H-pyrazole” is a molecular compound with the formula C5H5IN2O . It is a member of the pyrazoles, which are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then undergo oxidation to yield a variety of pyrazoles . Another method involves the reaction of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Molecular Structure Analysis
The molecular structure of “1-acetyl-4-iodo-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-acetyl-4-iodo-1H-pyrazole” can be determined using various techniques. For instance, its molecular weight is approximately 236.010 Da . More detailed properties such as melting point, solubility, and spectral data can be obtained through experimental methods.Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures vary widely depending on the specific application. They often involve the synthesis of pyrazole derivatives and subsequent testing of their biological activity .
- The outcomes of these applications also vary, but they often involve the discovery of new potential drug candidates .
-
- Pyrazoles are also used in agrochemistry .
- They can be used in the synthesis of pesticides and other agrochemicals .
- The methods of application typically involve the synthesis of pyrazole-based compounds and testing their effectiveness against various pests .
- The outcomes can include the development of more effective pesticides .
-
Coordination Chemistry and Organometallic Chemistry
- Pyrazoles are used in coordination chemistry and organometallic chemistry .
- They can act as ligands, binding to metal atoms to form coordination compounds .
- The methods of application typically involve the synthesis of pyrazole-based ligands and their use in the formation of coordination compounds .
- The outcomes can include the synthesis of new coordination compounds with potential applications in various areas of chemistry .
Safety And Hazards
Future Directions
Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, have shown potential in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Future research could focus on optimizing their therapeutic activity with fewer adverse effects . Additionally, the development of new and improved synthetic methods for pyrazole derivatives is an important area of organic chemistry .
properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572049 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-iodo-1H-pyrazole | |
CAS RN |
98027-52-2 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)




![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)





